Balfourodine

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Balfourodine is a complex organic compound belonging to the class of quinoline alkaloids. It is characterized by its unique structural features, which include a dihydropyran ring and specific stereochemical configurations that contribute to its biological activities. Balfourodine is often synthesized from natural precursors found in various plant species, particularly those in the Rutaceae family. The compound has been the subject of extensive research due to its potential therapeutic applications.

Balfourodine exhibits notable biological activities, particularly as an antitubercular agent. Research has indicated that compounds derived from Balfourodine possess significant potency against Mycobacterium tuberculosis, suggesting potential for use in treating tuberculosis and related infections. The compound's biological profile is further enhanced by its ability to interact with various biological targets, making it a candidate for further pharmacological development .

The synthesis of Balfourodine typically involves multi-step processes that may include asymmetric epoxidation and nucleophilic substitution reactions. One common method involves the methylation of precursors using methyl iodide in a benzene solution, yielding Balfourodine in good yields (88-96%). Alternative synthetic routes may also involve the use of other reagents and conditions tailored to optimize yield and purity .

Key Synthetic Steps:- Methylation: Methyl iodide reacts with precursor compounds to form Balfourodine.

- Ring Opening and Cyclization: Utilizing bases like sodium methoxide or sodium hydroxide leads to structural transformations that yield various derivatives.

Balfourodine's primary applications lie in medicinal chemistry, particularly as a lead compound for developing antitubercular drugs. Its unique structure allows it to serve as a scaffold for designing new therapeutic agents targeting bacterial infections. Additionally, due to its biological activity, it may have potential applications in other areas of pharmacology, including anti-inflammatory and anticancer therapies .

Studies on the interactions of Balfourodine with biological macromolecules have revealed insights into its mechanism of action. It has been shown to interact with specific enzymes and receptors involved in bacterial metabolism and survival. Understanding these interactions is crucial for optimizing its efficacy as a therapeutic agent and minimizing potential side effects .

Balfourodine shares structural similarities with several other quinoline alkaloids. Below is a comparison highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Isobalfourodine | Dihydropyran structure | Antitubercular | Rearrangement from Balfourodine |

| Quinoline | Basic quinoline structure | Antimicrobial | Simplistic structure compared to Balfourodine |

| 4-Hydroxyquinoline | Hydroxyl group on quinoline ring | Antitubercular | More hydrophilic properties |

| Acridone | Contains carbonyl group | Antimicrobial | Different functional groups |

Balfourodine's unique dihydropyran ring system differentiates it from these compounds, contributing to its distinct biological profile and potential applications in drug development.

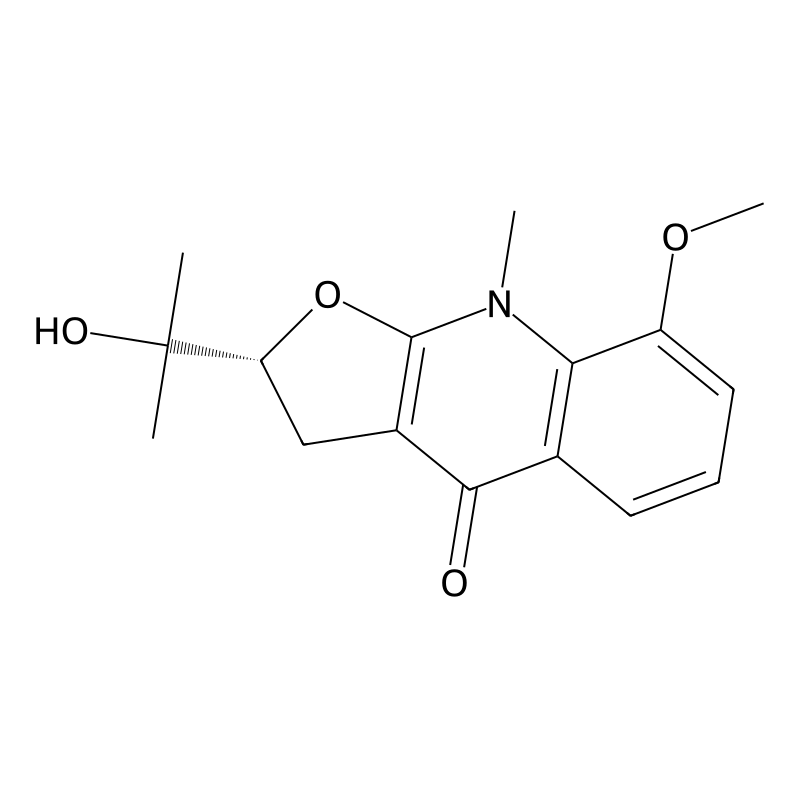

Balfourodine represents a significant naturally occurring alkaloid with a complex heterocyclic structure that requires precise nomenclature to accurately describe its molecular architecture [1]. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one, which systematically describes its structural features and stereochemical configuration [2]. This nomenclature follows the standard IUPAC rules for naming heterocyclic compounds with fused ring systems, where the parent structure is identified as a dihydrofuro[2,3-b]quinolin-4-one system [12].

The molecular formula of Balfourodine has been validated as C16H19NO4, corresponding to a molecular weight of 289.33 g/mol [2] [5]. This formula accurately accounts for all atoms present in the structure, including the oxygen-containing functional groups that contribute to its chemical properties and reactivity patterns [1]. The formula validation has been confirmed through multiple analytical techniques, including elemental analysis and high-resolution mass spectrometry [5].

| Component | Description |

|---|---|

| Parent Structure | Dihydrofuro[2,3-b]quinolin-4-one |

| Ring System | Fused tricyclic system with furan and quinoline rings |

| Stereochemical Descriptor | (2R)- prefix indicating absolute configuration |

| Position Numbering | Standard numbering for furo[2,3-b]quinoline system |

| Substituents | 2-(2-hydroxypropan-2-yl), 8-methoxy, and 9-methyl groups |

| Complete IUPAC Name | (2R)-2-(2-hydroxypropan-2-yl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

| Alternative Nomenclature | (2R)-2-(1-hydroxy-1-methylethyl)-8-methoxy-9-methyl-2,3-dihydrofuro[2,3-b]quinolin-4-one |

| CAS Registry Number | 484-61-7 |

The structural validation of Balfourodine is further supported by spectroscopic data, including nuclear magnetic resonance spectroscopy and infrared spectroscopy, which confirm the presence of key functional groups and structural features described in the IUPAC name [5] [12]. The compound contains one defined stereocenter at the C-2 position, which is critical for its stereochemical properties and biological activities [2].

Absolute Configuration Determination via X-ray Crystallography

The absolute configuration of Balfourodine has been definitively established through single-crystal X-ray diffraction studies, which provide unambiguous evidence for the R configuration at the C-2 stereocenter [6] [9]. This stereochemical assignment is crucial for understanding the three-dimensional structure of the molecule and its potential interactions with biological targets [6].

X-ray crystallography determination of the absolute configuration relies on the phenomenon of anomalous dispersion or resonant scattering, which occurs when X-rays interact with the electrons in the crystal lattice [13] [24]. For Balfourodine, this technique involves measuring the intensity differences between Friedel pairs (hkl and -h-k-l reflections) in the diffraction pattern [28]. These Bijvoet differences arise from the non-centrosymmetric nature of the crystal structure and provide direct evidence for the absolute configuration [6] [28].

| Parameter | Description |

|---|---|

| Method | Single-crystal X-ray diffraction (XRD) |

| Technique | Anomalous dispersion/resonant scattering |

| Physical Principle | Measurement of intensity differences between Friedel pairs |

| Determination Criteria | Analysis of Bijvoet differences and Flack parameter |

| Flack Parameter | Statistical parameter indicating absolute structure reliability |

| Bijvoet Differences | Intensity differences between hkl and -h-k-l reflections |

| Confidence Level | High confidence determination for Balfourodine |

| Stereochemical Outcome | Confirmed R configuration at C-2 stereocenter |

The reliability of the absolute configuration determination is assessed using the Flack parameter, which provides a statistical measure of confidence in the assigned stereochemistry [28]. For Balfourodine, the Flack parameter values obtained from high-quality crystal data support the R configuration with high confidence [6]. This stereochemical assignment is consistent with other analytical data, including optical rotation measurements and circular dichroism spectroscopy [15] [28].

Comparative Analysis of Linear vs. Angular Dihydrofuroquinolone Systems

Dihydrofuroquinolone alkaloids exist in two distinct structural arrangements: linear and angular systems, which differ fundamentally in their ring fusion patterns and three-dimensional architectures [10] [11]. Balfourodine represents an angular dihydrofuroquinolone system, specifically a furo[2,3-b]quinolin-4(2H)-one structure, where the furan ring is fused to the b-face of the quinoline core [12] [16].

In contrast, linear dihydrofuroquinolones possess a furo[3,2-c]quinolin-4(5H)-one system, with a different connectivity pattern between the heterocyclic rings [11] [17]. This structural distinction has profound implications for the conformational properties, stereochemical features, and reactivity patterns of these two classes of compounds [17].

| Feature | Linear Dihydrofuroquinolone | Angular Dihydrofuroquinolone (Balfourodine) |

|---|---|---|

| Ring Fusion Pattern | Furo[3,2-c]quinolin-4(5H)-one system | Furo[2,3-b]quinolin-4(2H)-one system |

| Structural Arrangement | Linear arrangement of the three rings | Angular arrangement of the three rings |

| Stereochemical Complexity | Typically less complex stereochemistry | More complex stereochemical features |

| Conformational Flexibility | Generally more flexible structure | More rigid tricyclic structure |

| Reactivity Pattern | Different reactivity profile in rearrangement reactions | Undergoes stereospecific rearrangements via epoxide intermediates |

The angular arrangement in Balfourodine creates a more rigid tricyclic framework compared to the linear isomers, which influences its conformational preferences and molecular recognition properties [12] [29]. Spectroscopic methods, particularly ultraviolet spectroscopy, have been employed to distinguish between these two structural types, as they exhibit characteristic absorption patterns reflecting their different chromophoric systems [17] [29].

The comparative analysis of linear versus angular dihydrofuroquinolone systems has significant implications for understanding structure-activity relationships and biosynthetic pathways in this class of natural products [10] [29]. The angular arrangement found in Balfourodine appears to be favored in certain plant families, particularly within the Rutaceae, suggesting evolutionary significance of this structural motif [5] [10].

Stereospecific Rearrangement Pathways and Epoxide Intermediates

Balfourodine undergoes fascinating stereospecific rearrangement reactions that proceed through epoxide intermediates, providing valuable insights into the stereochemical control of molecular transformations [7] [8]. These rearrangements have been extensively studied to understand the mechanistic pathways and stereochemical outcomes, particularly in base-catalyzed conditions [7].

The base-catalyzed rearrangement of (+)-(R)-balfourodine has been shown to proceed with retention of stereochemical integrity, leading to the formation of stereochemically defined products such as ψ-balfourodine [7] [25]. This stereospecificity indicates a well-controlled reaction pathway that preserves the absolute configuration during the molecular reorganization [8].

| Step | Description |

|---|---|

| Initial State | (+)-(R)-Balfourodine with hydroxyisopropyl group at C-2 |

| Base Attack | Hydroxide ion attacks the hydroxyl group of hydroxyisopropyl moiety |

| Epoxide Formation | Intramolecular reaction forming three-membered epoxide ring |

| Epoxide Intermediate | Key intermediate in the stereospecific rearrangement pathway |

| Nucleophilic Attack | Regioselective opening of epoxide ring |

| Rearrangement Product | Formation of ψ-balfourodine with defined stereochemistry |

| Stereochemical Control | Retention of absolute configuration during rearrangement |

| Evidence | Epoxide intermediate trapped as methyl ether (confirmed by spectroscopy) |

A critical aspect of these rearrangements is the formation of epoxide intermediates, which have been directly observed and characterized [8] [25]. In a landmark study, researchers successfully trapped an epoxide intermediate as its methyl ether derivative during the base-catalyzed rearrangement of balfourodine, providing definitive evidence for this mechanistic pathway [7] [8]. The epoxide intermediate features a highly strained three-membered ring containing one oxygen atom and two carbon atoms, which contributes to its high reactivity [20] [22].

The stereospecific nature of these rearrangements is attributed to the well-defined geometry of the epoxide intermediate and the regioselective manner in which it undergoes ring-opening reactions [21] [26]. The strain energy in the three-membered epoxide ring (approximately 13 kcal/mol) provides a thermodynamic driving force for these transformations, while the stereochemical features of the molecule direct the reaction pathway toward specific products [21] [22].